molecular formula C5H6N2O B1363950 Pyridazin-3-ylmethanol CAS No. 37444-46-5

Pyridazin-3-ylmethanol

Cat. No.: B1363950
CAS No.: 37444-46-5
M. Wt: 110.11 g/mol
InChI Key: STIKETVNLGXQCS-UHFFFAOYSA-N
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Description

Pyridazin-3-ylmethanol is a chemical compound with the molecular formula C5H6N2O . It is also known as 3-pyridazinylmethanol .


Synthesis Analysis

The synthesis of pyridazine derivatives, which includes this compound, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A series of novel pyridazinone derivatives were designed and synthesized by replacing 4-(tert-butyl)phenyl moiety of pyridaben with 2-phenylthiazole or oxazole fragments via activity substructure connecting approach .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms . The InChI code is 1S/C5H6N2O/c8-4-5-2-1-3-6-7-5/h1-3,8H,4H2 .


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 110.12 g/mol . The compound is sealed in dry conditions and stored at 2-8°C . Its exact mass and monoisotopic mass are 110.048012819 g/mol . It has a topological polar surface area of 46 Ų .

Scientific Research Applications

Chemical Synthesis and Drug Design

Pyridazin-3-ylmethanol derivatives are primarily used in the field of chemical synthesis and drug design. They form the basis for the construction of various biologically important heterocycles. For instance, pyridazin-3(4H)-ones, 1,3,4-oxadiazoles, and 1,2,4-triazoles bearing a 3-indolyl moiety have been synthesized from compounds related to this compound. These compounds have demonstrated significant antimicrobial activities against bacteria and fungi, showcasing the potential of this compound derivatives in developing antimicrobial agents (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

Corrosion Inhibition

Another significant application of this compound derivatives is in the field of corrosion inhibition. These derivatives have shown promising results in protecting mild steel from electrochemical dissolution in corrosive environments like HCl. The pyridazine ring, a component of these derivatives, plays a crucial role in the adsorption and interaction with the metal surface, providing protective capabilities through both physisorption and chemisorption mechanisms. This suggests the potential use of these derivatives in industries where metal corrosion is a significant concern (Mashuga, Olasunkanmi, & Ebenso, 2017).

Pharmacological Properties

This compound and its derivatives have been a focal point of medicinal chemistry due to their diverse pharmacological activities. These compounds have been identified to exhibit a wide range of pharmacological effects, including antihypertensive, anti-inflammatory, analgesic, antinociceptive, and antiulcer activities. Furthermore, recent reports suggest that pyridazinones, which are closely related to this compound, also have antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial properties. The easy functionalization of these compounds allows for the synthesis of a variety of drugs, underlining their importance in pharmaceutical research and drug development (Bansal & Thota, 2013).

Safety and Hazards

The safety data sheet for Pyridazin-3-ylmethanol indicates that it is a warning signal word . The hazard statements include H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Future Directions

Pyridazine derivatives, including Pyridazin-3-ylmethanol, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Therefore, the future directions of this compound could involve further exploration of its potential applications in pharmaceuticals, optical materials, and ligands for catalysis .

Mechanism of Action

Target of Action

Pyridazin-3-ylmethanol, a derivative of pyridazine, is known to interact with a range of biological targets due to its diverse pharmacological activities Pyridazinone derivatives, which this compound belongs to, have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx . This suggests that this compound may interact with its targets by modulating ion channels, leading to changes in cellular processes.

Biochemical Pathways

Given the reported inhibition of calcium ion influx by pyridazinone derivatives , it can be inferred that this compound may impact calcium-dependent signaling pathways. These pathways play crucial roles in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth.

Pharmacokinetics

The pyridazine ring, which is a part of this compound, is known for its unique physicochemical properties, including weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties could potentially influence the bioavailability of this compound.

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, and antitubercular properties . This suggests that this compound could potentially have similar effects.

Properties

IUPAC Name

pyridazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-4-5-2-1-3-6-7-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIKETVNLGXQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383226
Record name pyridazin-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37444-46-5
Record name pyridazin-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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